molecular formula C12H17FN2O B1384041 5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide CAS No. 1876008-72-8

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide

Cat. No.: B1384041
CAS No.: 1876008-72-8
M. Wt: 224.27 g/mol
InChI Key: VWLZPWAJXWCUKA-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a fluorine atom at position 4, an amino group at position 5, and a methyl group at position 2 on the aromatic ring. The N-substituent is a branched 2-methylpropyl (isobutyl) group.

Properties

IUPAC Name

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-7(2)6-15-12(16)9-5-11(14)10(13)4-8(9)3/h4-5,7H,6,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLZPWAJXWCUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NCC(C)C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide typically involves the reaction of 5-amino-4-fluoro-2-methylbenzoic acid with isobutylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Core

(a) 5-Amino-4-fluoro-2-methyl-N-propyl-benzamide
  • Key Differences : The N-substituent is a linear propyl group instead of a branched 2-methylpropyl.
  • However, branched chains like 2-methylpropyl may enhance lipophilicity, influencing membrane permeability .
(b) 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
  • Key Differences : Chlorine replaces the methyl group at position 2, and the N-substituent is a sulfamoyl group with isopropyl and methyl moieties.
  • Impact : Chlorine’s larger atomic radius and electronegativity may alter electronic distribution on the ring, affecting interactions with targets. The sulfamoyl group introduces hydrogen-bonding capacity, which could enhance receptor affinity but reduce passive diffusion .
(c) 5-Amino-2-fluoro-N-(4-fluorophenyl)benzamide
  • Key Differences : Fluorine at position 2 instead of position 4; the N-substituent is a 4-fluorophenyl group.
  • Impact : Fluorine’s position influences dipole moments and π-π stacking. The aromatic N-substituent may increase rigidity and planar interactions but could reduce solubility compared to aliphatic chains .

Alkyl Chain Modifications

(a) 5-Amino-2-fluoro-N-isopropyl-benzamide
  • Key Differences : Lacks the methyl group at position 2 and 4-fluoro substitution; N-substituent is isopropyl.
  • Isopropyl’s compact structure may limit hydrophobic interactions compared to 2-methylpropyl .
(b) 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide
  • Key Differences: Features a methylethoxy group on the N-phenyl ring instead of amino/fluoro substitutions.
  • Impact : The methylethoxy group introduces ether oxygen, enhancing solubility but possibly competing with hydrogen-bonding sites. This contrasts with the electron-withdrawing fluorine in the target compound .

Functional Group Replacements

(a) 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
  • Key Differences: Bromine replaces the amino group at position 5; methoxyphenyl is the N-substituent.
  • Impact: Bromine’s higher molecular weight and polarizability may increase binding affinity in hydrophobic pockets.
(b) Ispinesib Mesylate (N-(3-Aminopropyl)-4-methylbenzamide derivative)
  • Key Differences: A complex benzamide with a quinazolinone moiety and methanesulfonate counterion.
  • Impact: The extended structure and sulfonate group improve water solubility, critical for intravenous administration. This contrasts with the simpler, lipophilic design of the target compound, which may favor oral bioavailability .

Biological Activity

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological properties:

  • Amino group : Contributes to hydrogen bonding and interaction with biological macromolecules.
  • Fluoro group : Enhances lipophilicity and metabolic stability.
  • Isobutyl side chain : Affects pharmacokinetics and receptor binding.

This compound is believed to exert its effects through interactions with various biological targets, including:

  • Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and related conditions.
  • Receptor modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound has shown promise in anticancer studies:

  • In vitro studies : Demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative activity .
Cell LineIC50 (μM)
HepG21.30
MCF75.00
A5493.50

Anti-inflammatory Effects

Studies suggest that the compound may also possess anti-inflammatory properties:

  • Mechanism : It is thought to inhibit pro-inflammatory cytokines and enzymes, leading to decreased inflammation in cellular models.

Case Study 1: Antitumor Activity

In a study focused on the compound's antitumor effects, researchers evaluated its efficacy in various cancer models. The findings highlighted significant tumor growth inhibition when administered in combination with conventional chemotherapeutics such as taxol and camptothecin. The combination therapy resulted in enhanced apoptosis rates and cell cycle arrest at the G2/M phase, indicating a synergistic effect .

Case Study 2: Inhibition of HDAC

Another investigation explored the compound's role as a histone deacetylase (HDAC) inhibitor. The results indicated that it selectively inhibited HDAC3 with an IC50 value of 95.48 nM, showcasing its potential as a therapeutic agent in epigenetic modulation for cancer treatment .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

Compound NameKey DifferencesNotable Activities
5-Amino-4-fluoro-2-methylbenzamideLacks isobutyl groupLower activity
4-Fluoro-N-isobutyl-2-methylbenzamideLacks amino groupReduced receptor interaction
5-Amino-2-methylbenzamideLacks fluoro and isobutyl groupsLimited biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide
Reactant of Route 2
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5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide

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